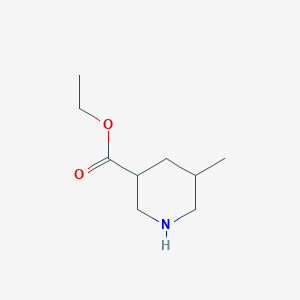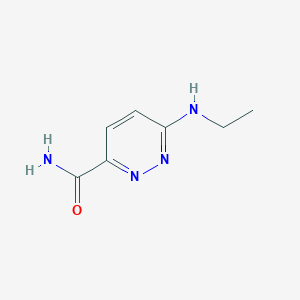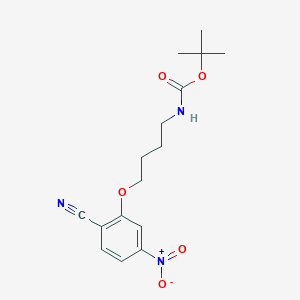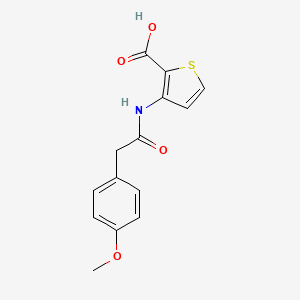
ethyl 5-methylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 5-methylpiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-methyl-3-piperidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of ethyl 5-methyl-3-piperidinecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be used to facilitate the hydrogenation steps involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
ethyl 5-methylpiperidine-3-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-methyl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-methyl-3-piperidinecarboxylate
- Ethyl 3-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
Uniqueness
ethyl 5-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other piperidine derivatives may not be suitable .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
WWAAFWNXIATGST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)

![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)


amine](/img/structure/B8621520.png)
![2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline](/img/structure/B8621523.png)


![2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide](/img/structure/B8621569.png)

